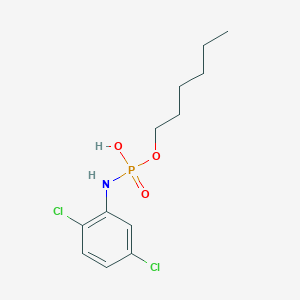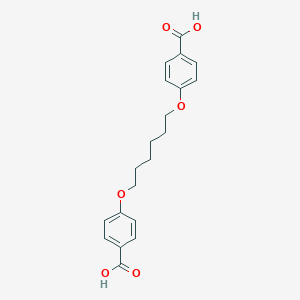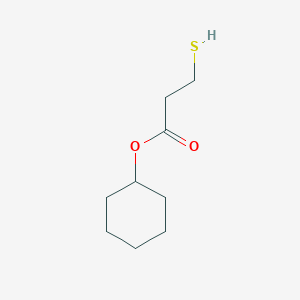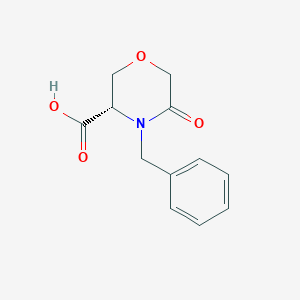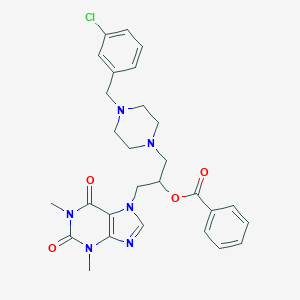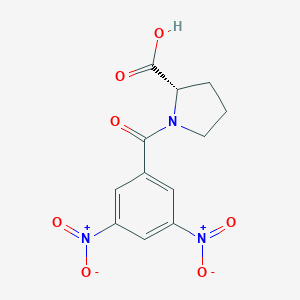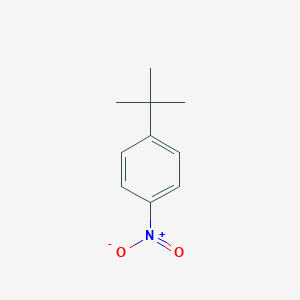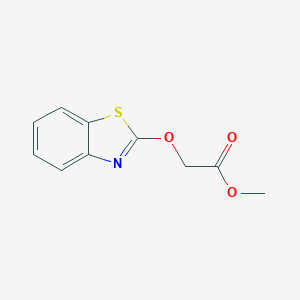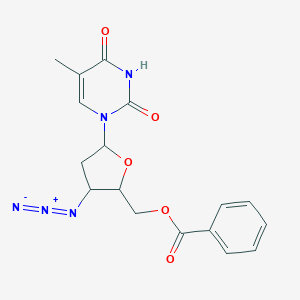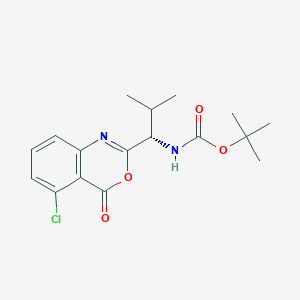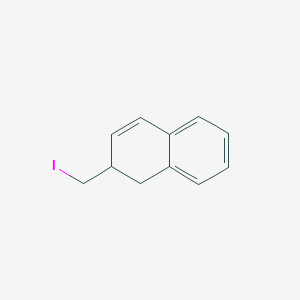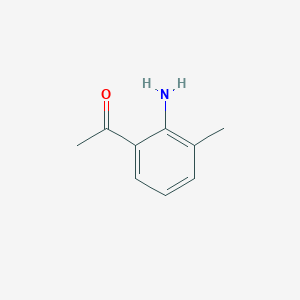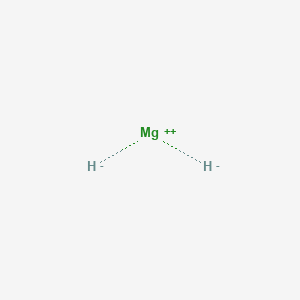
2,3-Cyclopropylgeranyl pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Cyclopropylgeranyl pyrophosphate (CPrGPP) is a synthetic analog of geranylgeranyl pyrophosphate (GGPP), which is an important intermediate in the biosynthesis of isoprenoids. CPrGPP has been shown to have potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
2,3-Cyclopropylgeranyl pyrophosphate exerts its effects by inhibiting the activity of geranylgeranyl transferase (GGTase), which is the enzyme responsible for adding a geranylgeranyl group to proteins. This results in the accumulation of unprenylated proteins, which can lead to altered cellular function and ultimately cell death.
Effets Biochimiques Et Physiologiques
2,3-Cyclopropylgeranyl pyrophosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, and has also been shown to have anti-inflammatory effects. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Cyclopropylgeranyl pyrophosphate in lab experiments is its potency and specificity for inhibiting GGTase activity. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate is stable and can be easily synthesized in the lab. However, one limitation is that 2,3-Cyclopropylgeranyl pyrophosphate can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 2,3-Cyclopropylgeranyl pyrophosphate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular signaling pathways. Finally, 2,3-Cyclopropylgeranyl pyrophosphate could be used as a tool to study the role of isoprenoid metabolism in other biological processes, such as aging and neurodegenerative diseases.
In conclusion, 2,3-Cyclopropylgeranyl pyrophosphate is a synthetic analog of GGPP with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibiting protein prenylation and modulating signaling pathways. While there are some limitations to its use in lab experiments, 2,3-Cyclopropylgeranyl pyrophosphate has promising potential for future research and therapeutic applications.
Méthodes De Synthèse
2,3-Cyclopropylgeranyl pyrophosphate can be synthesized using a multi-step chemical process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents to produce the final product.
Applications De Recherche Scientifique
2,3-Cyclopropylgeranyl pyrophosphate has been used in scientific research as a tool to study the biochemical and physiological effects of isoprenoid metabolism. It has been shown to be a potent inhibitor of protein prenylation, which is a key step in the post-translational modification of proteins that is essential for their proper function. 2,3-Cyclopropylgeranyl pyrophosphate has also been used to study the role of isoprenoid metabolism in various biological processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
Numéro CAS |
110559-65-4 |
|---|---|
Nom du produit |
2,3-Cyclopropylgeranyl pyrophosphate |
Formule moléculaire |
C11H22O7P2 |
Poids moléculaire |
328.24 g/mol |
Nom IUPAC |
[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14) |
Clé InChI |
QEONFRSBRCWSGB-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
SMILES canonique |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
Synonymes |
2,3-CPGPP 2,3-cyclopropylgeranyl pyrophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



